molecular formula C18H14N4O4S2 B2832768 N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 477212-15-0

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2832768
CAS No.: 477212-15-0
M. Wt: 414.45
InChI Key: RPEFLOVJWKOSIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound featuring a thiadiazole ring, a benzo[d][1,3]dioxole moiety, and a carboxamide group

Properties

IUPAC Name

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4S2/c23-15(19-12-4-2-1-3-5-12)9-27-18-22-21-17(28-18)20-16(24)11-6-7-13-14(8-11)26-10-25-13/h1-8H,9-10H2,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEFLOVJWKOSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This step involves the reaction of the thiadiazole intermediate with a benzo[d][1,3]dioxole derivative, often through a nucleophilic substitution reaction.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of various pathogens makes it a candidate for the development of new antibiotics.

Medicine

In medicine, the compound is investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a potential chemotherapeutic agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism by which N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects involves multiple pathways:

    Molecular Targets: The compound targets specific enzymes and receptors in cells, disrupting their normal function.

    Pathways Involved: It can interfere with the synthesis of nucleic acids and proteins, leading to cell death. Additionally, it can generate reactive oxygen species, causing oxidative stress and damage to cellular components.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as thiazole and its derivatives share a similar thiadiazole ring structure.

    Benzodioxole Derivatives: Compounds containing the benzo[d][1,3]dioxole moiety, such as piperonyl butoxide, are structurally related.

Uniqueness

What sets N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide apart is its combination of the thiadiazole ring and the benzo[d][1,3]dioxole moiety, which imparts unique biological activities and chemical reactivity. This dual functionality makes it a valuable compound for various applications in research and industry.

Biological Activity

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The following sections will elaborate on its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H18N4O4S2, with a molecular weight of 400.47 g/mol. Its structure features a benzamide core combined with a thiadiazole ring , which is known for its pharmacological properties. The presence of the phenylamino group and thioether linkage may enhance its biological activity by facilitating interactions with various biological targets .

Synthesis

The synthesis of this compound typically involves several key reactions:

  • Formation of the Thiadiazole Ring : This involves the reaction of thioketones and hydrazines under acidic or basic conditions.
  • Coupling Reaction : The thiadiazole derivative is then coupled with benzo[d][1,3]dioxole derivatives to form the final product.
  • Purification : Techniques such as recrystallization and chromatography are employed to achieve high purity .

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit significant anticancer activities across various cancer models. For instance:

  • Cell Viability Studies : this compound has been shown to decrease the viability of human leukemia cells (HL-60 and U937), melanoma cells (SK-MEL-1), and other cancer cell lines .
Cell LineEffect on ViabilityMechanism
HL-60DecreasedInduction of apoptosis
U937DecreasedInduction of apoptosis
SK-MEL-1DecreasedInduction of apoptosis

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties against various bacterial strains. In vitro studies have indicated effective inhibition of bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : Molecular docking studies suggest that this compound can effectively bind to enzyme sites such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation .
  • Apoptotic Pathways : It may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several studies have reported on the efficacy of thiadiazole derivatives similar to this compound:

  • Thiadiazole Derivatives in Cancer Treatment : A review highlighted various thiadiazole compounds showing efficacy in reducing tumor growth in xenograft models .
  • Antimicrobial Efficacy : Another study demonstrated that related compounds exhibited significant antibacterial activity against multi-drug resistant strains .

Q & A

Q. What are the key synthetic strategies for synthesizing this thiadiazole-carboxamide compound?

The synthesis involves multi-step organic reactions, including:

  • Condensation : Benzo[d][1,3]dioxole derivatives are coupled with thiadiazole intermediates using coupling agents like thiosemicarbazide .
  • Microwave-assisted synthesis : Enhances reaction rates and yields compared to conventional heating .
  • Stepwise functionalization : Sequential introduction of phenylamino and thioether groups under controlled pH and temperature . Critical parameters : Solvent choice (e.g., dry acetone for nucleophilic substitutions), catalyst use (e.g., K₂CO₃ for thiol coupling), and reaction time optimization (3–10 hours for cyclization) .

Q. How is the structural identity of the compound confirmed post-synthesis?

A combination of spectroscopic and chromatographic techniques is employed:

Technique Purpose Key Observations
¹H/¹³C NMR Confirm backbone structure and substituent positionsPeaks for aromatic protons (δ 6.8–7.5 ppm), thiadiazole C=S (δ 165–170 ppm) .
IR Spectroscopy Identify functional groups (e.g., C=O at ~1700 cm⁻¹, N-H at ~3300 cm⁻¹) .
Mass Spectrometry Verify molecular weight (e.g., [M+H]⁺ at m/z 446.5) .
TLC/HPLC Monitor reaction progress and purity (>95% purity threshold) .

Q. What preliminary biological screening methods are used to assess activity?

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays for targets like cyclooxygenase (COX) or kinases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent variation : Synthesize analogs with modified phenyl (e.g., 4-Cl, 3-NO₂) or dioxole groups to evaluate electronic effects on potency .
  • Bioisosteric replacement : Replace thiadiazole with oxadiazole or triazole rings to assess scaffold flexibility .
  • Pharmacophore mapping : Use computational tools (e.g., molecular docking) to identify critical binding motifs (e.g., thioether linkage, carboxamide group) .

Q. How should researchers resolve contradictions in bioactivity data across studies?

  • Orthogonal assays : Validate initial findings using alternative methods (e.g., switch from resazurin-based to CFU counting in antimicrobial tests) .
  • Purity verification : Re-test compounds after HPLC purification to rule out impurity-driven artifacts .
  • Assay condition optimization : Adjust pH, serum concentration, or incubation time to mimic physiological relevance .

Q. What experimental approaches are recommended for in vivo pharmacokinetic profiling?

  • Rodent models : Administer the compound intravenously/orally to assess bioavailability, half-life, and tissue distribution .
  • ADME profiling :
  • Absorption : Caco-2 cell permeability assays.
  • Metabolism : Liver microsome stability tests (e.g., CYP450 inhibition).
  • Excretion : Radiolabeled tracer studies in urine/feces .
    • Toxicology : Histopathological analysis of liver/kidney tissues after repeated dosing .

Q. How can mechanistic studies elucidate the compound’s mode of action?

  • Target identification : Use pull-down assays with biotinylated probes or affinity chromatography .
  • Pathway analysis : Transcriptomic profiling (RNA-seq) or phosphoproteomics to map affected signaling cascades (e.g., apoptosis, inflammation) .
  • Cellular imaging : Fluorescent tagging (e.g., FITC-conjugated analogs) to track subcellular localization .

Data Contradiction Analysis

Q. Why might antimicrobial activity vary between similar derivatives?

  • Electronic effects : Electron-withdrawing groups (e.g., -NO₂) may enhance membrane penetration but reduce target binding affinity .
  • Steric hindrance : Bulky substituents (e.g., 3,5-dimethoxy) could obstruct interaction with bacterial enzymes .
  • Solubility differences : Hydrophobic analogs may aggregate in aqueous media, reducing effective concentration .

Methodological Recommendations

  • Synthetic reproducibility : Document reaction parameters (e.g., microwave power, solvent purity) to ensure consistency .
  • Data reporting : Include negative results (e.g., inactive analogs) to refine SAR models .
  • Collaborative validation : Partner with independent labs to confirm high-impact findings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.